1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one 1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821945
InChI: InChI=1S/C11H9BrF4O3/c12-2-1-9(17)6-3-7(18-10(13)14)5-8(4-6)19-11(15)16/h3-5,10-11H,1-2H2
SMILES:
Molecular Formula: C11H9BrF4O3
Molecular Weight: 345.08 g/mol

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one

CAS No.:

Cat. No.: VC18821945

Molecular Formula: C11H9BrF4O3

Molecular Weight: 345.08 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one -

Specification

Molecular Formula C11H9BrF4O3
Molecular Weight 345.08 g/mol
IUPAC Name 1-[3,5-bis(difluoromethoxy)phenyl]-3-bromopropan-1-one
Standard InChI InChI=1S/C11H9BrF4O3/c12-2-1-9(17)6-3-7(18-10(13)14)5-8(4-6)19-11(15)16/h3-5,10-11H,1-2H2
Standard InChI Key KXNRVLOIEBZCFY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-one (molecular formula: C11H9BrF4O3\text{C}_{11}\text{H}_{9}\text{BrF}_{4}\text{O}_{3}) features a central propan-1-one group substituted at the third carbon with a bromine atom and at the first carbon with a 3,5-bis(difluoromethoxy)phenyl ring. Its IUPAC name reflects this substitution pattern, emphasizing the positions of the difluoromethoxy groups on the aromatic ring and the bromine on the propanone chain.

PropertyValue
Molecular Weight345.08 g/mol
Canonical SMILESC1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)CCBr
InChIKeyKXNRVLOIEBZCFY-UHFFFAOYSA-N
PubChem CID118847115

The structural arrangement confers distinct electronic properties. The difluoromethoxy groups (OCF2H-\text{OCF}_2\text{H}) introduce electron-withdrawing effects, polarizing the aromatic ring and adjacent carbonyl group. This polarization enhances reactivity at the brominated carbon, making the compound a candidate for nucleophilic substitution reactions.

Spectroscopic Characterization

While detailed spectroscopic data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) remain unpublished, analogous compounds suggest characteristic signals:

  • Carbonyl Carbon: A downfield shift near 200 ppm in 13C^{13}\text{C}-NMR due to conjugation with electron-withdrawing groups.

  • Aromatic Protons: Split signals in the 6.5–7.5 ppm range (1H^1\text{H}-NMR) from coupling with fluorine atoms.

  • F-F Coupling: 19F^{19}\text{F}-NMR peaks between -120 to -140 ppm for difluoromethoxy groups.

Synthesis and Manufacturing

Bromination Strategies

The synthesis typically begins with 3,5-bis(difluoromethoxy)acetophenone, which undergoes bromination at the α-position of the carbonyl group. Two primary methods are employed:

  • Elemental Bromine: Direct reaction in dichloromethane at 0–5°C yields the target compound but requires careful stoichiometry to avoid over-bromination.

  • N-Bromosuccinimide (NBS): Radical bromination under UV light in CCl4_4 provides better regioselectivity, though reaction times extend to 12–24 hours.

Comparative studies indicate NBS offers superior control over byproduct formation, with reported yields of 68–72% versus 55–60% for elemental bromine.

Purification Challenges

The product’s high polarity complicates isolation. Chromatographic methods (silica gel, ethyl acetate/hexane eluent) remain standard, though recrystallization from ethanol/water mixtures (3:1 v/v) at -20°C improves purity to >98%.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C3 serves as a prime site for substitution. In dimethylformamide (DMF) at 80°C, reactions with:

  • Amines: Form secondary amides (e.g., reaction with piperidine yields 3-piperidinylpropan-1-one derivatives).

  • Thiols: Generate thioether linkages, useful in polymer crosslinking.

Ketone-Directed Reactions

The carbonyl group participates in:

  • Grignard Additions: Phenylmagnesium bromide forms tertiary alcohols, though steric hindrance from the aromatic ring limits yields to ~40%.

  • Reductions: Sodium borohydride in methanol selectively reduces the ketone to a secondary alcohol, preserving the bromine substituent.

Applications in Scientific Research

Medicinal Chemistry

The compound’s balance of lipophilicity (logP2.8\log P \approx 2.8) and polarity makes it a candidate for:

  • Kinase Inhibitors: Analogous bromoketones inhibit ATP-binding pockets in tyrosine kinases.

  • Antimicrobial Agents: Fluorinated aromatics exhibit enhanced membrane permeability against Gram-positive pathogens.

Materials Science

  • Photoinitiators: The bromine atom facilitates radical generation under UV light, useful in polymer curing.

  • Liquid Crystals: Difluoromethoxy groups promote mesophase stability in thermotropic materials.

Comparison with Related Halogenated Compounds

CompoundElectron-Withdrawing EffectLog PPreferred Applications
1-(3,5-Bis(difluoromethoxy)phenyl)-3-bromopropan-1-oneModerate (-I effect)2.8Drug intermediates, photoinitiators
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-oneStrong (-I effect)3.2High-performance polymers
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-oneDual (-I/-M effects)3.5Agrochemicals, corrosion inhibitors

The difluoromethoxy groups in the target compound provide a balance between electronic modulation and synthetic accessibility, unlike the stronger electron withdrawal of trifluoromethyl groups in analog.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator